Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate
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Overview
Description
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate is a complex organic compound with a molecular formula of C48H95NO5. This compound is characterized by its long hydrocarbon chains and functional groups, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate typically involves multiple steps, including esterification and amidation reactions. The starting materials often include heptadecan-9-ol, octanoic acid, and 2-hydroxyethylamine. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C. Catalysts like sulfuric acid or p-toluenesulfonic acid may be used to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as distillation and recrystallization, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems, particularly in lipid nanoparticles for mRNA vaccine delivery.
Industry: Utilized in the formulation of specialized lubricants and surfactants.
Mechanism of Action
The mechanism by which Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate exerts its effects involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 10-((2-hydroxyethyl)(8-oxo-8-(undecyloxy)octyl)amino)decanoate
Uniqueness
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate stands out due to its specific structural features, such as the heptadecan-9-yloxy group and the 2-hydroxyethylamino moiety. These functional groups confer unique chemical and physical properties, making it particularly effective in applications like drug delivery and lipid membrane studies .
Properties
Molecular Formula |
C44H87NO5 |
---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
heptyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-19-26-33-42(34-27-20-14-11-8-5-2)50-44(48)36-29-22-18-24-31-38-45(39-40-46)37-30-23-17-15-16-21-28-35-43(47)49-41-32-25-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
WMMLUZSSEGDBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
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